1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one
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Overview
Description
1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclobutyl group attached to a diazepane ring, further connected to an imidazolidinone moiety. The molecular formula of this compound is C13H22N4O2, and it has a molecular weight of 266.34 g/mol .
Preparation Methods
The synthesis of 1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Attachment of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides.
Formation of the Imidazolidinone Moiety: The final step involves the reaction of the diazepane intermediate with an isocyanate or carbodiimide to form the imidazolidinone ring.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or antagonist, binding to the active site of the target and preventing its normal function. This interaction can lead to the modulation of various biochemical pathways, ultimately resulting in the desired therapeutic effect .
Comparison with Similar Compounds
1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one can be compared with other similar compounds, such as:
1-(Cyclobutylcarbonyl)-1,4-diazepane: This compound lacks the imidazolidinone moiety, making it less complex and potentially less versatile in its applications.
1-Cyclopentyl-1,4-diazepane: The cyclopentyl group provides different steric and electronic properties compared to the cyclobutyl group, which can affect the compound’s reactivity and interactions.
1-(2-Furoyl)-1,4-diazepane:
The uniqueness of this compound lies in its combination of the cyclobutyl, diazepane, and imidazolidinone moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c18-12-14-5-8-17(12)13(19)16-7-2-6-15(9-10-16)11-3-1-4-11/h11H,1-10H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZVJYQYFIPPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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